molecular formula C13H20Cl3NO B4571864 N-(3,5-dichloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride

N-(3,5-dichloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride

Cat. No.: B4571864
M. Wt: 312.7 g/mol
InChI Key: UWUVARVXUAENEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dichloro-4-ethoxybenzyl)-2-methylpropan-2-amine hydrochloride is a useful research compound. Its molecular formula is C13H20Cl3NO and its molecular weight is 312.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 311.061047 g/mol and the complexity rating of the compound is 218. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hexadentate Ligands for Group 13 Metal Ions

A study conducted by Liu et al. (1993) explored hexadentate N3O3 amine phenols, derived from the reduction of Schiff bases, for their potential applications with Group 13 metal ions. These compounds, including variations substituted with chloro groups, were characterized by IR, FAB-MS, and NMR spectroscopy. This research highlights the utility of these ligands in coordinating with metal ions, suggesting potential applications in catalysis or material science (Liu et al., 1993).

Corrosion Inhibition

Leçe et al. (2008) investigated Schiff base compounds, including those with nitrogen and sulfur donors, for their effectiveness as corrosion inhibitors of mild steel in acidic solutions. Their findings indicate that the structural elements and heteroatoms within these compounds play a significant role in their inhibitory efficiency, potentially guiding the use of similar compounds in protecting metals from corrosion (Leçe et al., 2008).

Chelating Ligands for Group 13 Metals

Another study by Liu et al. (1993) focused on the design and synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes with aluminum, gallium, and indium. These compounds were characterized to assess their flexibility and coordination with metal ions, pointing to applications in the synthesis of metal complexes with specific properties (Liu et al., 1993).

Analytical Characterization of Designer Drugs

Westphal et al. (2016) provided analytical data for N-(ortho-methoxybenzyl)amines with amphetamine structures, offering insight into the characterization of novel psychoactive substances. Such studies are crucial for the identification and control of these substances, suggesting that related compounds could be analyzed for similar purposes (Westphal et al., 2016).

Properties

IUPAC Name

N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-2-methylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19Cl2NO.ClH/c1-5-17-12-10(14)6-9(7-11(12)15)8-16-13(2,3)4;/h6-7,16H,5,8H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUVARVXUAENEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)CNC(C)(C)C)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.